molecular formula C16H14F3NO2 B2478677 3,4-difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide CAS No. 1797554-68-7

3,4-difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide

Cat. No.: B2478677
CAS No.: 1797554-68-7
M. Wt: 309.288
InChI Key: KKYSHWVSUPFHNH-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide is a synthetic small molecule with the CAS number 1797554-68-7 and a molecular weight of 309.28 g/mol . Its molecular formula is C16H14F3NO2 . This compound belongs to the benzamide class of compounds, which are of significant interest in various research fields, particularly in medicinal chemistry and pharmaceutical development . Fluorinated benzamides are frequently investigated due to the unique properties that fluorine atoms impart, such as enhanced metabolic stability and membrane permeability . Researchers explore these compounds for their potential to interact with biological targets, although the specific mechanism of action and research applications for this particular benzamide derivative require further investigation. The compound is characterized by a predicted density of 1.271 g/cm³ at 20 °C and a predicted boiling point of 402.0 °C . This product is provided for research purposes and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

3,4-difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-22-15(10-3-2-4-12(17)7-10)9-20-16(21)11-5-6-13(18)14(19)8-11/h2-8,15H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYSHWVSUPFHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC(=C(C=C1)F)F)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide typically involves the condensation of 3,4-difluorobenzoyl chloride with 2-(3-fluorophenyl)-2-methoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3,4-difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4-difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to increased potency and efficacy . The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with ML298 (PLD1/2 Inhibitor)

  • Structural Differences : ML298 (3,4-difluoro-N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8yl)ethyl)benzamide) shares the 3,4-difluorobenzamide core but replaces the methoxyethyl group with a 1,3,8-triazaspiro[4.5]decane moiety .
  • Biological Activity : ML298 is a dual phospholipase D (PLD1/2) inhibitor with anti-invasive properties in glioblastoma cells. The triazaspiro ring likely enhances target selectivity compared to the simpler methoxyethyl group in the target compound.

Comparison with Mepronil (Pesticide)

  • Structural Differences : Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) lacks fluorine atoms on the benzamide core but includes a branched alkoxy group .
  • Biological Activity : Mepronil functions as a fungicide, targeting succinate dehydrogenase. The target compound’s fluorine atoms may confer distinct bioactivity, possibly in mammalian systems rather than pest control.
  • Physicochemical Properties : Mepronil’s logP (≈ 3.8) is higher than the target compound’s predicted logP (~2.5–3.0), reflecting differences in hydrophobicity due to fluorine substitution.

Comparison with Polymorphic Benzamide Derivatives

  • Structural Differences: A polymorphic form of N-[(R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-(2-fluoro-4-iodophenylamino)benzamide () features hydrophilic dihydroxypropoxy and iodo substituents, unlike the methoxyethyl group in the target compound.
  • Physicochemical Properties : The dihydroxypropoxy group improves aqueous solubility but may reduce membrane permeability compared to the methoxyethyl chain .

Comparison with FP3FBZ (Opioid Receptor Antagonist)

  • Structural Differences: FP3FBZ [(S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide] contains a pyrrolidine-phenoxy scaffold instead of a methoxyethyl group .
  • Biological Activity : FP3FBZ targets opioid receptors, demonstrating that fluorophenyl groups are versatile in CNS drug design. The target compound’s methoxyethyl side chain may favor different receptor interactions.

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